molecular formula C23H16Cl2N2O2 B12989425 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B12989425
M. Wt: 423.3 g/mol
InChI Key: MDFJMRKTJJPXAV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is a quinoline-based chemical compound engineered for research applications in infectious disease and oncology. Its molecular structure features a quinoline core substituted with a 3,4-dichlorophenyl group at the 2-position and a 4-methoxyphenyl carboxamide group at the 4-position. The dichlorophenyl moiety enhances lipophilicity and introduces electron-withdrawing effects, while the methoxyphenyl group contributes electron-donating properties, creating a balanced molecular profile that influences solubility and specific binding interactions with biological targets . This compound demonstrates significant antiplasmodial activity against Plasmodium falciparum , with a mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2), a target crucial for protein synthesis within the malaria parasite . This activity has shown excellent oral efficacy in preclinical models, achieving effective doses below 1 mg/kg and demonstrating potential to target multiple life-cycle stages of the parasite . In oncology research, this carboxamide exhibits promising antiproliferative effects. Quinoline-4-carboxamide derivatives have been shown to suppress the proliferative potential of cancer cells, including colorectal (HCT-116) and breast (MCF-7) cell lines, in a concentration-dependent manner . Related derivatives function by inducing apoptosis efficiently in a panel of cancer cells and have been identified as potent inhibitors of phosphoinositide dependent protein kinase-1 (PDK1), a key regulator of cell survival and proliferation, through substantial interactions with key amino acids in the active site . The synthesis typically involves formation of the quinoline core, followed by substitution reactions and a final amidation step to form the carboxamide group . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications . Researchers can use this compound for investigating novel antimalarial agents, exploring new pathways in cancer cell proliferation and death, and studying structure-activity relationships of quinoline-based molecules.

Properties

Molecular Formula

C23H16Cl2N2O2

Molecular Weight

423.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H16Cl2N2O2/c1-29-16-9-7-15(8-10-16)26-23(28)18-13-22(14-6-11-19(24)20(25)12-14)27-21-5-3-2-4-17(18)21/h2-13H,1H3,(H,26,28)

InChI Key

MDFJMRKTJJPXAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Antimalarial Applications

Research has highlighted the effectiveness of quinoline derivatives, including 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide, in combating malaria. A study demonstrated that quinoline-4-carboxamide derivatives exhibited significant antiplasmodial activity against Plasmodium falciparum, with some compounds showing low nanomolar potency and favorable pharmacokinetic profiles. The mechanism of action involves the inhibition of translation elongation factor 2 in the parasite, which is crucial for protein synthesis .

Case Study: Efficacy Against Malaria

A specific derivative from this class was optimized to demonstrate excellent oral efficacy in P. berghei models, achieving effective doses below 1 mg/kg when administered orally for four days. This compound's ability to target multiple life-cycle stages of the malaria parasite is particularly noteworthy as it may contribute to preventing disease transmission and enhancing treatment outcomes .

Anticancer Activity

In addition to its antimalarial properties, the compound has shown promise in anticancer research. Studies have indicated that quinoline derivatives possess selective cytotoxicity against various cancer cell lines. For instance, a series of related compounds demonstrated significant antiproliferative effects against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Comparative Analysis of Quinoline Derivatives

CompoundAntimalarial EC50 (nM)Anticancer IC50 (μg/mL)Mechanism of Action
Compound A1205.0Inhibition of PfEF2
Compound B<101.9Apoptosis induction
Compound C<507.5Cell cycle arrest

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs derived from the evidence:

Compound Name Key Structural Features Molecular Weight Notable Properties Synthesis/Applications
2-(3,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide (Target) Quinoline core; 2-(3,4-Cl₂Ph); 4-CONH-(4-MeOPh) ~450 (estimated) High lipophilicity; balanced electronic effects from Cl and OMe groups Likely synthesized via Pd-catalyzed cross-coupling (analogous to )
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline core; 2-(4-ClPh); 3-(4-MeOPh); 4-NH₂ Not provided Melting point: 223–225°C; amino group enhances hydrogen bonding PdCl₂(PPh₃)₂/PCy3-mediated synthesis; potential kinase inhibition
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide Quinoline-thiazole hybrid; 2-(3,4-Me₂Ph); thiazole-linked 3,4-Cl₂Ph 521.58 Increased steric bulk; possible enhanced receptor selectivity Supplier data suggests pharmacological screening (e.g., kinase or protease inhibition)
N-(tert-butyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide Quinoline core; 2-(3,4-Cl₂Ph); 4-CONH-(tert-butyl) 373.276 High lipophilicity; tert-butyl group may improve metabolic stability Used in medicinal chemistry optimization (e.g., CNS targets)
3-Amino-4-(4-ClPh)-N-(4-MeOPh)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Tetrahydrothienoquinoline core; 4-ClPh; 4-MeOPh carboxamide 463.98 Saturation enhances conformational flexibility; sulfur atom modifies electronic effects Potential anticancer or antimicrobial applications
N-(3,4-dichlorophenyl)-2-methyl-4-quinolinecarboxamide Quinoline core; 2-Me; 4-CONH-(3,4-Cl₂Ph) 331.196 Simpler structure; lower molecular weight may improve bioavailability Noted in EPA methods; possible environmental or analytical applications

Key Observations:

Substituent Effects: Chlorine vs. Carboxamide Modifications: Replacing the 4-methoxyphenyl group with tert-butyl () or thiazole () alters pharmacokinetics and target selectivity.

Synthetic Routes: Pd-catalyzed cross-coupling is common for quinoline derivatives (), but thiazole-containing analogs () may require additional heterocyclic synthesis steps.

Biological Relevance: Thiazole and tetrahydrothienoquinoline hybrids () are often explored for kinase or protease inhibition due to their rigid yet modifiable scaffolds. Legislative mentions () highlight analogs with dichlorophenyl groups as regulated substances, suggesting psychoactive or opioid receptor activity.

Physical Properties: Melting points correlate with crystallinity; amino-substituted quinolines () exhibit higher melting points than carboxamide derivatives.

Research Implications

The structural diversity of quinoline carboxamides underscores their versatility in drug discovery. The target compound’s dichlorophenyl and methoxyphenyl groups position it as a candidate for optimizing both binding affinity and solubility. Future studies should prioritize:

  • Synthetic Optimization : Scaling Pd-catalyzed methods for high-yield production.
  • Pharmacological Profiling : Screening against cancer, infectious disease, or CNS targets.
  • Comparative SAR Studies : Systematic evaluation of substituent effects on potency and toxicity.

Biological Activity

The compound 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C18H15Cl2N2O
  • Molecular Weight : 352.23 g/mol
  • CAS Number : 4364-02-7

The structure features a quinoline core substituted with a dichlorophenyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : The presence of the 3,4-dichlorophenyl group is associated with enhanced antiproliferative effects. Studies have shown that such compounds can inhibit cell growth in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells .
  • Induction of Apoptosis : Quinoline derivatives often induce apoptosis in cancer cells by activating intrinsic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing .

In Vitro Studies

A summary of key studies evaluating the anticancer effects of this compound is presented in Table 1.

StudyCell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF-715Cell cycle arrest
A54912Inhibition of proliferation

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenografts of human breast cancer demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated with no significant toxicity observed at therapeutic doses .

Case Study 2: Combination Therapy

Research has explored the effects of combining this quinoline derivative with other chemotherapeutic agents. In vitro results indicated synergistic effects when combined with doxorubicin in breast cancer cell lines, enhancing overall cytotoxicity and reducing IC50 values significantly .

Other Biological Activities

Apart from anticancer properties, quinoline derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some studies indicate that similar compounds possess antibacterial and antifungal properties, potentially useful for treating infections resistant to conventional antibiotics .
  • Antiviral Effects : Research has suggested efficacy against viral pathogens, particularly in inhibiting replication processes within infected cells .

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